9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-1-oxaspiro[55]undecan-4-one is a spirocyclic compound characterized by its unique structural feature of a spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one typically involves the Prins cyclization reaction. The reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Prins cyclization reaction remains a viable method for large-scale synthesis. Optimization of reaction conditions and the use of cost-effective catalysts are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles and electrophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds . . The compound’s unique structure allows for the exploration of new molecular targets and pathways.
Wirkmechanismus
The mechanism of action of 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For instance, spirocyclic inhibitors of the MmpL3 protein of Mycobacterium tuberculosis have been synthesized using this scaffold . The compound’s effects are mediated through the inhibition of this protein, which is essential for the survival of the bacterium.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one include 1-oxa-9-azaspiro[5.5]undecane and 1,4,9-triazaspiro[5.5]undecan-2-one . These compounds share the spirocyclic structure but differ in the nature and position of heteroatoms within the ring.
Uniqueness: What sets this compound apart is its specific arrangement of functional groups and the presence of the oxaspiro ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H20O2 |
---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
9,9-dimethyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H20O2/c1-11(2)4-6-12(7-5-11)9-10(13)3-8-14-12/h3-9H2,1-2H3 |
InChI-Schlüssel |
HYRWAXLQLRLWIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(CC1)CC(=O)CCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.